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Compound of Interest

Compound Name: (2S)-2-Amino-9-decenoic acid

Cat. No.: B8097792

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-9-decenoic
Acid

Abstract: (2S)-2-Amino-9-decenoic acid is a non-proteinogenic a-amino acid characterized by
a C10 aliphatic chain with a terminal double bond. As an unsaturated amino acid, it represents
a unique building block for peptide synthesis and drug discovery, offering a site for chemical
modification or for influencing peptide conformation and bioactivity. This technical guide
provides a comprehensive overview of its physicochemical properties. In light of the limited
publicly available experimental data for this specific molecule, this document serves as a
practical whitepaper for researchers. It combines predicted properties based on analogous
structures with detailed, field-proven experimental protocols for the empirical determination of
its key characteristics. The methodologies are presented with a focus on the underlying
scientific principles, enabling researchers in drug development and chemical biology to
synthesize, purify, and thoroughly characterize (2S)-2-Amino-9-decenoic acid with high
confidence.

Part 1: Molecular Profile and Identification
Chemical Structure

(2S)-2-Amino-9-decenoic acid possesses a chiral center at the alpha-carbon (C2) in the (S)-
configuration, typical of L-amino acids in biological systems. The structure features a ten-
carbon backbone, an amino group, a carboxylic acid group, and a terminal vinyl group at the
C9-C10 position.
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Structure: CH2=CH-(CHz2)s-CH(NH2)-COOH

Key Identifiers

A precise identification of a chemical entity is foundational for all research and development
activities. The primary identifiers for (2S)-2-Amino-9-decenoic acid are consolidated below.

Identifier Value Source
CAS Number 115042-85-8 [1]
Molecular Formula C10H19NO2 Calculated
Molecular Weight 185.26 g/mol Calculated
Canonical SMILES ?N:CCCCCCCHINVALID_LINK_ Calculated

Part 2: Physicochemical Properties: Knowns and
Predictions
Overview

Direct experimental data for (2S)-2-Amino-9-decenoic acid is not extensively reported in the
literature. Therefore, this section presents a combination of data derived from the closely
related compound, 9-decenoic acid, and predicted values based on the established
physicochemical principles of amino acids. These values serve as reliable estimates for guiding
experimental design.

Tabulated Physicochemical Properties
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Property

Predicted/Estimated Value

Basis of Estimation &
Remarks

Physical State

White to off-white crystalline

solid

Typical state for amino acids.

Melting Point

~230-240 °C (decomposes)

Amino acids generally have
high melting points with
decomposition. This is an

estimate.

Boiling Point

~270 °C

Based on the boiling point of 9-
decenoic acid[2][3]. The amino
group will significantly increase
this value; decomposition is
likely before boiling at

atmospheric pressure.

Density

~0.92 g/mL

Based on the density of 9-
decenoic acid[3]. The solid

form will be denser.

Water Solubility

Sparingly soluble

The long hydrophobic C8 alkyl
chain will dominate, leading to
low water solubility. Solubility is

expected to be pH-dependent.

Organic Solvent Solubility

Soluble in DMSO, DMF;

sparingly soluble in methanol,

Expected behavior for a
zwitterionic compound with

significant non-polar

ethanol
character[4].
Typical range for the a-
pKa (a-COOH) ~2.0-25 carboxyl group of an amino
acid.
Typical range for the a-amino
pKa (a-NHs*) ~9.5-10.0 _ _
group of an amino acid.
logP (Octanol/Water) ~2.8-3.2 Estimated based on the

hydrophobic chain. High value

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/9-Decenoic-acid
https://www.thegoodscentscompany.com/data/rw1018301.html
https://www.thegoodscentscompany.com/data/rw1018301.html
https://www.bachem.com/knowledge-center/technical-notes/peptide-solubility/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8097792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

indicates significant

lipophilicity.

Discussion of Properties

The physicochemical profile of (2S)-2-Amino-9-decenoic acid is a hybrid of a classic a-amino
acid and a long-chain fatty acid.

o Solubility Profile: The molecule's amphipathic nature is key to its behavior. The zwitterionic
head (amino and carboxyl groups) imparts some polar character, while the eight-carbon
saturated chain and terminal vinyl group create a significant hydrophobic tail. Consequently,
its solubility in neutral water is predicted to be low[5]. However, solubility can be dramatically
increased in acidic (pH < 2) or basic (pH > 10) aqueous solutions, where the molecule exists
as a cationic or anionic species, respectively. For organic solvents, polar aprotic solvents like
DMSO and DMF are expected to be effective due to their ability to solvate the zwitterionic
form[4].

o Acidity (pKa): Like all a-amino acids, it will have at least two ionizable groups. The a-carboxyl
group is expected to have a pKa around 2.2, and the a-ammonium group a pKa around 9.7.
A titration curve would therefore show two buffering regions, and the isoelectric point (pl) can
be calculated as the average of these two pKa values, predicted to be around 5.9-6.1.

Part 3: Synthesis and Characterization Workflow
Rationale for a Generalized Synthetic Approach

The synthesis of non-proteinogenic, unsaturated a-amino acids often requires stereocontrolled
methods to install the chiral amine center. While a specific, validated synthesis for (2S)-2-
Amino-9-decenoic acid is not readily available in peer-reviewed literature, a robust and logical
pathway can be designed based on established organic chemistry principles for creating y,0-
unsaturated amino acids[6][7][8]. A common strategy involves the asymmetric alkylation of a
chiral glycine enolate equivalent.

Workflow for Synthesis and Purification
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Caption: Generalized workflow for the synthesis and purification of (2S)-2-Amino-9-decenoic
acid.

Proposed Synthetic Protocol: Asymmetric Alkylation

This protocol is a conceptual outline. Researchers should consult detailed literature on
asymmetric amino acid synthesis for precise experimental conditions[9].

o Preparation of Chiral Auxiliary: Start with a suitable chiral glycine equivalent, such as a
Schollkopf bis-lactim ether or an Evans auxiliary-derived glycine.

» Deprotonation: Cool the chiral glycine equivalent in an appropriate anhydrous solvent (e.g.,
THF) to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base
like lithium diisopropylamide (LDA) dropwise to generate the chiral enolate.

» Alkylation: Slowly add 8-bromo-1-octene to the enolate solution at -78 °C. Allow the reaction
to proceed for several hours, gradually warming to room temperature. The bromide will be
displaced by the enolate, forming the C-C bond.

o Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

» Deprotection and Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester/amide
groups, typically under acidic conditions (e.g., refluxing with 6M HCI). This step liberates the
free amino acid.

Purification Protocol

« Initial Purification: After hydrolysis, the crude amino acid can be isolated. Often, this involves
neutralizing the acidic solution to the isoelectric point (pl ~6.0) to precipitate the zwitterionic
product, which can then be collected by filtration.

¢ Recrystallization: The primary method for purifying amino acids is recrystallization. A
common solvent system is hot water/ethanol. Dissolve the crude product in a minimal
amount of hot water, then slowly add ethanol until turbidity appears. Allow the solution to cool
slowly to form crystals, which can be isolated by filtration and washed with cold ethanol.
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o Chromatographic Purification (if necessary): If recrystallization does not yield a product of
sufficient purity, ion-exchange chromatography can be employed.

Part 4: Experimental Protocols for Physicochemical

Characterization
Workflow for Experimental Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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